molecular formula C26H24O5 B11154035 ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11154035
M. Wt: 416.5 g/mol
InChI Key: FHLUEVCAINNJIX-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 2-oxo-2H-chromen core substituted with a 4-methyl group, a 7-(2-naphthylmethoxy) group, and a propanoate ester at position 2. Coumarins are known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The propanoate ester at position 3 may modulate solubility and metabolic stability compared to other functional groups like amides or acids .

Properties

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C26H24O5/c1-3-29-25(27)13-12-23-17(2)22-11-10-21(15-24(22)31-26(23)28)30-16-18-8-9-19-6-4-5-7-20(19)14-18/h4-11,14-15H,3,12-13,16H2,1-2H3

InChI Key

FHLUEVCAINNJIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural Implications :

  • Electron-Donating vs. In contrast, the trifluoromethyl group in ’s compound is strongly electron-withdrawing, which may alter reactivity and binding affinity .
  • Steric Effects : The bulky 2-naphthylmethoxy group in the target compound may hinder molecular packing, affecting crystallinity, compared to smaller substituents like methyl or chloro .
2.2. Functional Group Variations at Position 3

The propanoate ester in the target compound distinguishes it from amide-based analogs (e.g., Compounds 14–18 in ).

Functional Group Example Compound Impact on Properties
Ester (Target Compound) Ethyl propanoate Moderate lipophilicity; susceptible to hydrolysis but more stable than acids
Amide (Compound 14) N-(2,4-Dimethoxybenzyl)acetamide Increased polarity; resistance to enzymatic cleavage
Hybrid Ester-Amine (Compound 17) Methyl 2-amino-3-(4-hydroxyphenyl)propanoate Dual functionality: ester for solubility, amine for H-bonding

Metabolic and Solubility Considerations :

  • Amides (e.g., Compound 14) exhibit greater metabolic stability but may require structural optimization for bioavailability .

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